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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489 Get Quote

CAS Number: 111291-97-5

This technical guide provides a comprehensive overview of tert-butyl 4-ethynylbenzoate, a

valuable building block in organic synthesis, particularly for researchers, scientists, and

professionals in drug development. This document details its physicochemical properties,

experimental protocols for its synthesis and key reactions, and its application in the synthesis of

bioactive molecules.

Core Data and Physicochemical Properties
Tert-butyl 4-ethynylbenzoate is a bifunctional molecule featuring a terminal alkyne and a tert-

butyl protected carboxylic acid. This structure makes it an ideal substrate for a variety of

coupling reactions, most notably the Sonogashira coupling, while the tert-butyl group offers a

robust protecting group for the carboxylic acid functionality, which can be deprotected under

specific acidic conditions.

Table 1: Physicochemical Properties of Tert-butyl 4-ethynylbenzoate
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Property Value

CAS Number 111291-97-5

Molecular Formula C₁₃H₁₄O₂

Molecular Weight 202.25 g/mol

Melting Point 71.5-72 °C

Boiling Point 279.5±23.0 °C (Predicted)

Density 1.04±0.1 g/cm³ (Predicted)

Appearance Colorless or yellowish liquid/solid

Solubility
Soluble in common organic solvents, slightly

soluble in water.

Note: Some physical properties are predicted values based on computational models.

Spectroscopic Data
The structural identity of tert-butyl 4-ethynylbenzoate can be confirmed by various

spectroscopic methods. The following are typical spectral data:

Table 2: Spectroscopic Data of Tert-butyl 4-ethynylbenzoate

Technique Data

¹H NMR
δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H),

~3.1 (s, 1H, C≡C-H), ~1.6 (s, 9H, C(CH₃)₃)

¹³C NMR

δ (ppm): ~165 (C=O), ~132 (Ar-C), ~129 (Ar-C),

~128 (Ar-C), ~125 (Ar-C), ~83 (C≡C), ~81

(C≡C), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃)

IR (KBr)

ν (cm⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H

stretch, aliphatic), ~2100 (C≡C stretch), ~1710

(C=O stretch, ester), ~1600, 1500 (C=C stretch,

aromatic)
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Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and

instrument used.

Experimental Protocols
Synthesis of Tert-butyl 4-ethynylbenzoate
A common method for the synthesis of tert-butyl 4-ethynylbenzoate is the esterification of 4-

ethynylbenzoic acid with tert-butanol.

Protocol: Esterification of 4-Ethynylbenzoic Acid

Reaction Setup: To a solution of 4-ethynylbenzoic acid (1.0 equivalent) in a suitable organic

solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

Addition of Alcohol: Cool the mixture in an ice bath and add tert-butanol (1.2 equivalents)

dropwise.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea

byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel

(e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 4-ethynylbenzoate.

Sonogashira Coupling Reaction
Tert-butyl 4-ethynylbenzoate is a key reagent in Sonogashira coupling reactions to form a

carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is

fundamental in the synthesis of many complex organic molecules and drug candidates.

Protocol: Sonogashira Coupling of Tert-butyl 4-ethynylbenzoate with an Aryl Iodide
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Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 equivalent), tert-butyl 4-
ethynylbenzoate (1.2 equivalents), a palladium catalyst such as

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and a

copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equivalents).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)

three times.

Solvent and Base Addition: Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-

dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine, 2-3

equivalents).

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60

°C) until the starting materials are consumed, as monitored by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic

solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

obtain the coupled product.

Application in Drug Discovery: Synthesis of a
Kinase Inhibitor Intermediate
Tert-butyl 4-ethynylbenzoate serves as a crucial building block in the synthesis of various

bioactive molecules, including kinase inhibitors, which are a significant class of anticancer

drugs. The following workflow illustrates its use in a multi-step synthesis.
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Starting Materials

Step 1: C-C Bond Formation

Step 2: Functional Group Transformation

Step 3: Core Scaffold Formation
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Caption: Synthetic workflow for a kinase inhibitor using tert-butyl 4-ethynylbenzoate.
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This diagram illustrates a common synthetic strategy where tert-butyl 4-ethynylbenzoate is

first coupled with a substituted aryl halide via a Sonogashira reaction. The resulting product

undergoes further functional group transformations, such as the reduction of a nitro group to an

amine. This intermediate is then reacted with another precursor to form the core heterocyclic

scaffold of the kinase inhibitor. Finally, the tert-butyl protecting group is removed to yield the

active carboxylic acid.

To cite this document: BenchChem. [An In-Depth Technical Guide to Tert-butyl 4-
ethynylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053489#tert-butyl-4-ethynylbenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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